Boc-7-aminoheptanoic acid

描述

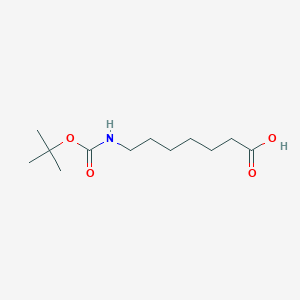

Boc-7-aminoheptanoic acid, also known as N-(tert-Butoxycarbonyl)-7-aminoheptanoic acid, is a compound with the molecular formula C12H23NO4. It is a derivative of heptanoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-7-aminoheptanoic acid typically involves the protection of the amino group of 7-aminoheptanoic acid with a tert-butoxycarbonyl group. One common method involves the reaction of 7-aminoheptanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

化学反应分析

Deprotection Reactions

The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions, yielding the free amine. Common reagents include:

- Trifluoroacetic acid (TFA) : Complete deprotection occurs within 1–2 hours at room temperature in dichloromethane or aqueous TFA (10–50% v/v) .

- Hydrochloric acid (HCl) : Deprotection in 4M HCl/dioxane at 0°C for 30 minutes provides 7-aminoheptanoic acid .

Applications :

- Deprotection is critical for generating reactive amines in peptide synthesis and PROTAC (Proteolysis-Targeting Chimera) linker systems .

Amide Bond Formation

The terminal carboxylic acid participates in coupling reactions with primary amines, facilitated by activators:

| Activator | Conditions | Product |

|---|---|---|

| EDC/HOBt | DCM, RT, 12–24 h | Stable amide conjugates |

| HATU/DIEA | DMF, 0°C to RT, 1–4 h | High-yield peptide bonds |

| NHS/DCC | THF, 0°C, 2–6 h | Bioconjugates for drug delivery |

Example :

this compound coupled with NH-PEG-Biotin using EDC/NHS forms biotin-linked derivatives for streptavidin capture .

Enzymatic Macrocyclization

This compound serves as a non-natural scaffold in hybrid cyclopeptide synthesis using the enzyme PatGmac:

| Substrate | Reaction Time | Product | Yield |

|---|---|---|---|

| V-7Ahp-GAGFPAYD | 2–4 weeks | Macrocyclic peptide | 70% |

Key Findings :

- The enzyme tolerates Boc-7 in place of natural amino acids, enabling cyclization of hybrid peptides .

- Reaction efficiency depends on solvent polarity and linker length .

Phase Separation and Reversible Capture

In aqueous-organic mixtures (e.g., HFIP/water), this compound induces pH-dependent phase separation:

| Condition | Capture Efficiency | Remarks |

|---|---|---|

| Boc-7 (pH ≤5.4) | 65.8% streptavidin | Aggregation-driven phase separation |

| Biotin-linked Boc-7 | 34.1% streptavidin | Reduced efficiency due to steric hindrance |

Mechanism :

- At low pH, protonation of the carboxyl group promotes hydrophobic aggregation, enabling reversible protein capture .

Substitution Reactions

The Boc-protected amine undergoes nucleophilic substitution:

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF with KCO to form N-alkyl derivatives.

- Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acylated products .

Applications :

Synthetic Routes

This compound is synthesized via:

科学研究应用

Peptide Synthesis

Role as a Protecting Group

Boc-7-aminoheptanoic acid is widely utilized as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group allows for the selective modification of amino acids without interfering with the overall peptide structure. This selectivity is crucial for synthesizing complex peptides where multiple functional groups are present. The Boc group can be easily removed under mild acidic conditions, making it ideal for sequential peptide synthesis .

Drug Development

Design of Bioactive Peptides

In drug development, this compound is employed in designing bioactive peptides that target specific biological pathways. Its structural properties facilitate the creation of peptides with enhanced stability and bioavailability. Research indicates that peptides incorporating this compound demonstrate improved interactions with biological targets, which is essential for therapeutic efficacy .

Bioconjugation

Enhancing Drug Delivery Systems

The compound plays a significant role in bioconjugation processes, where it aids in attaching biomolecules such as proteins or antibodies to various carriers. This application is vital for developing advanced drug delivery systems that can improve the pharmacokinetics and biodistribution of therapeutic agents. By utilizing this compound, researchers can create conjugates that are more effective in targeting specific tissues or cells .

Research in Neuroscience

Development of Neuropeptides

this compound is also significant in neuroscience research, particularly in the development of neuropeptides. These neuropeptides are crucial for understanding neurological functions and disorders. The ability to synthesize modified neuropeptides using this compound allows researchers to investigate their roles in various physiological processes and potential therapeutic applications for neurological diseases .

Cosmetic Formulations

Potential in Skin Health Products

In the cosmetic industry, this compound is explored for its potential benefits in formulating products aimed at improving skin health and appearance. Its properties may enhance the stability and efficacy of active ingredients in cosmetic formulations, leading to better consumer outcomes .

Case Study 1: Phase Separation Applications

A study demonstrated the use of this compound in controllable phase separation systems. By adjusting pH levels, researchers were able to create reversible phase separation between organic solvents and water, enhancing extraction and separation processes. This application showcases the compound's versatility beyond traditional peptide synthesis .

Case Study 2: Neuropeptide Synthesis

Research involving this compound has led to the successful synthesis of neuropeptides that exhibit specific biological activities relevant to neurological research. These studies highlight the compound's importance in advancing our understanding of neurobiology and potential therapeutic interventions for neurological disorders .

作用机制

The mechanism of action of Boc-7-aminoheptanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .

相似化合物的比较

Similar Compounds

7-Aminoheptanoic acid: The unprotected form of the compound.

N-Boc-7-aminoheptanoic acid: Another name for Boc-7-aminoheptanoic acid.

7-(Fmoc-amino)heptanoic acid: A similar compound where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Uniqueness

This compound is unique due to its Boc protection, which provides stability and prevents side reactions during synthesis. This makes it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required .

生物活性

Boc-7-aminoheptanoic acid (Boc-7) is a lipophilic amino acid derivative that has garnered attention in various fields of biochemical research due to its unique properties and applications. This article explores the biological activity of Boc-7, focusing on its role in phase separation, receptor interactions, and potential therapeutic applications.

This compound is characterized by a Boc (tert-butyloxycarbonyl) protective group attached to a seven-carbon amino acid structure. The synthesis often involves coupling reactions where Boc-7 is activated with reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) to form esters for further biological evaluations .

Phase Separation and Capture-Release Mechanisms

One significant study demonstrated that Boc-7 can induce phase separation in mixtures of organic solvents and water. This phenomenon is attributed to the balance between aggregation and solvation forces within the system. The study showed that approximately 65.8% of streptavidin could be captured in the presence of Boc-7, highlighting its utility in extraction and separation processes .

Table 1: Phase Separation Results with Boc-7

| Condition | Capture Efficiency (%) | Remarks |

|---|---|---|

| Boc-7 Present | 65.8 | High capture efficiency for streptavidin |

| Biotin-linked Boc-7 | 34.1 | Lower efficiency due to altered force balance |

| Control (No Boc-7) | 0 | No capture observed |

This reversible phase separation mechanism can be manipulated by adjusting the pH, making Boc-7 a promising candidate for developing multifunctional extractants in biochemical applications .

Receptor Interaction Studies

Boc-7 has also been investigated for its interaction with cannabinoid receptors, particularly the CB2 receptor. In a study, Boc-7 was utilized as a linker in the synthesis of fluorescent ligands aimed at enhancing understanding of CB2 receptor expression. The results indicated that varying the length of linkers, including Boc-7, could influence receptor affinity, which is crucial for developing selective pharmacological tools .

Therapeutic Potential as an HDAC Inhibitor

Recent research has identified Boc-7 as a component in the synthesis of potent HDAC6 inhibitors. One such compound exhibited an IC50 value of 1.3 nM against HDAC6, demonstrating significant selectivity over other HDACs. The ability of these compounds to enhance tubulin acetylation suggests potential therapeutic applications in cancer and neurodegenerative diseases .

Table 2: HDAC6 Inhibition Potency

| Compound | IC50 (nM) | Selectivity | Effect on Tubulin Acetylation |

|---|---|---|---|

| Compound 2b | 1.3 | >3000-fold over HDAC1 | Induces 10-fold increase at 1 μM |

| Control | N/A | N/A | No significant effect |

属性

IUPAC Name |

7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJENAZQPOGVAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338068 | |

| Record name | 7-[(tert-Butoxycarbonyl)amino]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60142-89-4 | |

| Record name | 7-[(tert-Butoxycarbonyl)amino]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-{[(tert-butoxy)carbonyl]amino}heptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。